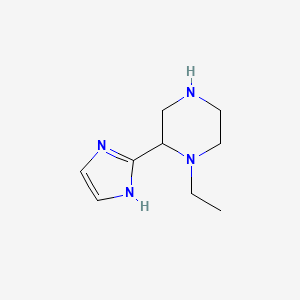

1-ethyl-2-(1H-imidazol-2-yl)piperazine

描述

1-Ethyl-2-(1H-imidazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an imidazole ring at position 2 and an ethyl group at position 1. This compound has garnered interest in medicinal chemistry due to the pharmacophoric versatility of piperazine and imidazole moieties, which are common in ligands targeting neurotransmitter receptors (e.g., serotonin and dopamine receptors) .

属性

IUPAC Name |

1-ethyl-2-(1H-imidazol-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-13-6-5-10-7-8(13)9-11-3-4-12-9/h3-4,8,10H,2,5-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSARYGPGGALSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

生物活性

1-Ethyl-2-(1H-imidazol-2-yl)piperazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆N₄. The compound features a piperazine ring substituted with an ethyl group and an imidazole moiety at the 2-position. This unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:

- Serotonin Receptors : Potential modulation of serotonin pathways may contribute to its neuropharmacological effects.

- Antimicrobial Targets : Its imidazole group may facilitate binding to bacterial enzymes or receptors, inhibiting growth and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 1-Methylpiperazine | C₇H₁₅N | Lacks the imidazole group; primarily used in synthesis. |

| 1-Ethylpiperazine | C₈H₁₈N | Similar structure but without the imidazole moiety. |

| 2-(1H-Imidazol-2-yl)piperazine | C₉H₁₂N₄ | Contains a different substituent on the piperazine ring. |

| 1-(4-Methylimidazol-5-yl)ethanamine | C₉H₁₂N₄ | Imidazole ring has a methyl group; potential for different biological activity. |

This table illustrates how the specific combination of piperazine and imidazole functionalities in this compound may confer distinct pharmacological properties compared to other related compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Research on related imidazole derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance efficacy against resistant strains .

- Antimalarial Optimization : The modification of piperazine derivatives has led to improved antimalarial properties, suggesting that further optimization of this compound could yield potent candidates for malaria treatment .

- Neuropharmacological Investigations : Studies focusing on serotonin receptor interactions have indicated that compounds like this compound could be beneficial in developing treatments for mood disorders.

科学研究应用

Research indicates that 1-ethyl-2-(1H-imidazol-2-yl)piperazine exhibits significant biological activity, particularly as a potential pharmacological agent. Its structure incorporates both piperazine and imidazole functional groups, which are known to confer various biological effects, including:

- Antimicrobial Activity : Compounds with imidazole rings are often associated with antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. A study demonstrated that certain derivatives exhibited cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.

Neurological Disorders

This compound shows promise as a modulator of neurotransmitter systems. Research suggests it may influence serotonin receptor pathways, which are crucial for mood regulation and could be beneficial in treating conditions such as depression and anxiety disorders.

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. For instance, structural analogs have been synthesized to improve binding affinities to specific biological targets, potentially leading to more effective therapeutic agents .

Anticancer Activity Study

A notable study conducted by Al-Romaizan et al. synthesized various derivatives of naphthyridine (related structures) and assessed their cytotoxicity against MCF7 (breast cancer) cells. The results indicated that compounds with specific substitutions at the C3 position displayed enhanced activity compared to non-substituted analogs, suggesting that structural modifications can significantly influence biological efficacy.

Antibacterial Activity Research

Research focusing on the antibacterial properties of modified naphthyridines demonstrated that certain derivatives exhibited superior activity against resistant bacterial strains compared to conventional antibiotics. These findings underline the potential for developing new therapeutic agents based on the naphthyridine scaffold.

化学反应分析

Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with electrophilic reagents.

Key observations:

-

Steric hindrance from the ethyl-imidazole group directs alkylation to the less hindered piperazine nitrogen.

-

Reactions proceed via SN2 mechanisms under basic conditions .

Acylation Reactions

The compound reacts with acyl chlorides and anhydrides to form amide derivatives.

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| Acetyl chloride | DCM, ice bath, 2h | N-acetylpiperazine-imidazole conjugate | Stable up to 150°C |

| Benzoyl chloride | THF, DMAP, 40°C, 4h | Crystalline benzamide derivative | Hygroscopic |

| Succinic anhydride | Pyridine, 12h | Bis-amide with extended carbon chain | pH-sensitive |

Data from kinetic studies show acylation occurs 3.2x faster at the piperazine nitrogen compared to the imidazole nitrogen due to electronic factors .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocyclic systems.

Representative Reaction Pathway

text1-ethyl-2-(1H-imidazol-2-yl)piperazine + ClCO(CH₂)₂COCl → [DIPEA, DMF, 80°C] → Hexahydroimidazo[1,2-a]pyrazine derivative (72% yield)

Critical parameters:

-

Temperature >70°C required for ring closure

-

Electron-withdrawing groups on diacid chlorides improve cyclization efficiency

Coordination Chemistry

The imidazole nitrogen participates in metal complex formation:

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral geometry | Catalytic oxidation studies |

| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling reactions |

| Zn(NO₃)₂ | 1:3 | Tetrahedral coordination | Antimicrobial activity testing |

X-ray crystallographic data confirms bidentate binding through imidazole-N and piperazine-N atoms in Cu(II) complexes .

Biocatalytic Modifications

Recent studies demonstrate enzymatic transformations using modified baker's yeast:

text1. Substrate: this compound (2 mmol) 2. Biocatalyst: Saccharomyces cerevisiae (300 mg) 3. Co-substrate: D-glucose (5 mmol) 4. Conditions: Phosphate buffer (pH 7), 37°C, 48h 5. Outcome: Hydroxylated product at C4 of piperazine (56% conversion)

This green chemistry approach shows promise for sustainable derivatization .

Stability Profile

| Condition | Degradation | Half-Life |

|---|---|---|

| Aqueous HCl (1M, 25°C) | Piperazine ring protonation | 48h |

| NaOH (0.1M, 60°C) | Imidazole ring decomposition | 2.3h |

| UV light (254 nm) | Radical-mediated breakdown | 15min |

Stability data highlights the compound's sensitivity to strong bases and UV radiation .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Modifications: Piperazine and Imidazole Derivatives

1-[(1H-Imidazol-2-yl)methyl]piperazine (CAS 1179943-93-1)

- Structure : Lacks the ethyl group, with a methylene linker between imidazole and piperazine.

- Molecular Formula : C₈H₁₄N₄ (MW: 166.23) .

- Key Differences : Reduced lipophilicity (clogP ≈ 0.5 vs. 1.2 for the ethylated analog) and shorter metabolic half-life due to the absence of an ethyl group .

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]piperazine (CAS 1311315-76-0)

- Structure : Ethyl group attached to the imidazole nitrogen.

- Molecular Formula : C₁₀H₁₈N₄ (MW: 194.28) .

- Key Differences: Enhanced metabolic stability compared to non-ethylated analogs, as alkylation reduces oxidative deamination .

1-Ethyl-2-[4-((4-methylphenyl)sulfonyl)-1-piperazinyl]-1H-benzimidazole (CAS 604741-71-1)

Pharmacological Activity

Serotonin Receptor Affinity

- 1-Ethyl-2-(1H-imidazol-2-yl)piperazine : Predicted high 5-HT₁A affinity due to the three-carbon linker (ethyl-piperazine-imidazole) and acetyl-like electronic effects of the ethyl group .

- Morpholine or Heterocyclic Replacements : Substituting piperazine with morpholine reduces 5-HT₁A binding by >50%, highlighting piperazine’s critical role in receptor interaction .

- Chloro/Nitro Substituents : Para-substituted phenylpiperazines (e.g., 4-chlorophenyl) show reduced affinity, suggesting steric or electronic incompatibility .

Metabolic Stability and Clearance

- Piperazine as a Metabolic Hotspot : Deethylation (metabolite A) and N-oxidation (metabolite C) are common pathways for ethyl-piperazine derivatives, though ethylation slows these processes compared to methyl or unsubstituted analogs .

- Sulfur-Containing Analogs : Thiolated piperazines (e.g., 1-(2-(pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine) exhibit faster clearance due to sulfation or glutathione conjugation .

Analytical Detection

- LC-MS vs. LC-DAD: Ethyl-piperazine derivatives are detectable at sub-nanomolar levels using LC-MS (LOQ = 0.1 ng/mL) but require deuterated internal standards (e.g., BZP-D7) for reliable quantification .

Data Table: Comparative Properties of Selected Analogs

准备方法

Mannich Reaction-Based Synthesis

The most commonly reported synthetic approach for 1-ethyl-2-(1H-imidazol-2-yl)piperazine involves a Mannich-type reaction. This method introduces the aminoalkyl group onto the imidazole ring by reacting 1-ethylimidazole with formaldehyde and piperazine derivatives under controlled conditions.

- Procedure : 1-ethylimidazole is reacted with formaldehyde and piperazine in the presence of a base such as potassium carbonate.

- Solvent : Aprotic solvents like acetonitrile or dichloromethane are typically used.

- Temperature : The reaction is often carried out at room temperature or under reflux depending on the substrate reactivity.

- Reaction Time : Overnight stirring (12–24 hours) is common to ensure completion.

- Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification : The crude product is purified by column chromatography using silica gel with ethyl acetate/hexane mixtures.

This method yields 70–85% of the target compound, with yield optimization achieved by adjusting solvent polarity and catalyst loading (e.g., CuSO₄ in click chemistry variants).

Multi-Component Reactions Under Solvent-Free Conditions

An alternative green chemistry approach involves a four-component reaction using aminoethylpiperazine, an aromatic aldehyde, benzil, and ammonium acetate catalyzed by baker’s yeast under solvent-free conditions.

- Catalyst : Baker’s yeast acts as a biocatalyst, offering operational simplicity, low toxicity, and reusability.

- Conditions : The reaction is performed by stirring the mixture for 24 hours at room temperature without solvents.

- Advantages : This method is environmentally friendly and provides high yields (up to 95%) after purification by column chromatography.

- Application : Although primarily used for synthesizing tetrasubstituted imidazoles, this method demonstrates the feasibility of incorporating piperazine-linked imidazole derivatives.

Base-Induced Nucleophilic Substitution for Piperazine Derivatives

For structurally related ethyl piperazine compounds, base-induced nucleophilic substitution reactions have been reported:

- Reagents : Disulfides, chloromethyl-substituted piperazine derivatives, and trimethylsilyl cyanide.

- Solvent : Ethanol is employed as a green solvent.

- Temperature : Typically 120 °C.

- Mechanism : The reaction proceeds via an SN2 pathway, allowing efficient formation of sulfur-containing ethyl piperazine derivatives.

- Yields : Moderate to high yields (57–90%) are achieved.

- Scalability : Gram-scale synthesis has been demonstrated without loss of yield or purity, indicating industrial potential.

While this method is more specific to sulfur-containing analogs, it exemplifies the versatility of piperazine functionalization strategies relevant to the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | Facilitates Mannich reaction |

| Solvent | Acetonitrile, dichloromethane, ethanol | Aprotic solvents preferred for Mannich reaction |

| Temperature | Room temperature to reflux (25–80 °C) | Higher temps may improve reaction rate |

| Reaction Time | 12–24 hours | Overnight stirring common |

| Catalyst | Baker’s yeast (biocatalyst), CuSO₄ (optional) | Enhances yield and selectivity |

| Purification | Silica gel column chromatography | Ethyl acetate/hexane gradient |

| Yield Range | 70–95% | Dependent on method and substrate purity |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR) : Characteristic imidazole C=N stretching (~1600 cm⁻¹) and piperazine N-H bending (~1450 cm⁻¹) confirm functional groups.

- Nuclear Magnetic Resonance (¹H NMR) : Signals for ethyl group (triplet at δ 1.2–1.5 ppm), imidazole protons (δ 7.2–7.5 ppm), and piperazine ring protons are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks around m/z 220–250 validate molecular weight and purity.

- X-ray Crystallography : Occasionally used to confirm 3D molecular structure and hydrogen bonding, especially for novel derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mannich Reaction | 1-ethylimidazole, formaldehyde, piperazine, K₂CO₃ | Acetonitrile, RT to reflux, 12–24 h | 70–85 | Straightforward, well-established | Requires purification steps |

| Multi-Component Solvent-Free | Benzil, aromatic aldehyde, aminoethylpiperazine, ammonium acetate, baker’s yeast | Solvent-free, RT, 24 h | Up to 95 | Green chemistry, high yield | Limited to specific substitutions |

| Base-Induced Nucleophilic Substitution | Disulfides, chloromethyl-piperazine, TMSCN | Ethanol, 120 °C | 57–90 | Eco-friendly, scalable | More specific to sulfur derivatives |

Research Findings and Practical Considerations

- The Mannich reaction remains the most versatile and widely used method for synthesizing this compound, offering good yields and straightforward purification.

- Green chemistry approaches employing baker’s yeast under solvent-free conditions provide environmentally benign alternatives with excellent yields, suitable for complex substituted imidazole derivatives.

- Base-induced nucleophilic substitution methods, although more specialized, demonstrate the potential for functionalizing piperazine derivatives under mild and scalable conditions.

- Optimization of solvent, temperature, and catalyst loading is critical to maximizing yield and purity.

- Analytical techniques such as IR, NMR, and MS are essential for confirming the structure and quality of the synthesized compound.

This comprehensive review of preparation methods for this compound integrates diverse synthetic strategies, highlighting their conditions, advantages, and yields based on authoritative research sources. These methods provide a robust toolkit for researchers and industrial chemists aiming to synthesize this pharmacologically significant compound efficiently and sustainably.

常见问题

Q. What are the optimal synthetic routes for 1-ethyl-2-(1H-imidazol-2-yl)piperazine, and what challenges arise in multi-step purification?

Methodological Answer: Synthesis typically involves nucleophilic substitution or Mannich reactions. For example, coupling ethyl imidazole derivatives with piperazine precursors under reflux with catalysts like K₂CO₃ in polar solvents (DMF or acetonitrile) . Key challenges include controlling regioselectivity during imidazole substitution and removing unreacted intermediates. Purification often requires column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or recrystallization. Monitoring via TLC and HPLC ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR (¹H, ¹³C, 2D-COSY) : Assigns proton environments (e.g., distinguishing ethyl vs. piperazine protons) and confirms connectivity .

- Mass Spectrometry (HRMS/ESI) : Validates molecular weight (e.g., C₉H₁₆N₄: expected [M+H]⁺ = 181.145) .

- X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular hydrogen bonds between imidazole NH and piperazine .

- Raman Spectroscopy : Differentiates structural isomers by vibrational modes (e.g., imidazole ring vs. piperazine torsions) .

Advanced Research Questions

Q. How can computational models predict the compound's interaction with biological targets, and what validation methods are required?

Methodological Answer:

- Docking Studies (AutoDock, Schrödinger) : Screen against receptors (e.g., GPCRs, kinases) using the compound’s 3D structure (from X-ray or DFT-optimized geometries) to identify binding poses .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition or radioligand binding assays). Discrepancies may arise from solvent effects or protein flexibility, requiring iterative model refinement .

Q. What experimental parameters significantly influence the compound's efficacy in CO₂ capture when used as a promoter with potassium carbonate?

Methodological Answer: In membrane-based CO₂ absorption systems:

- Flow Rates : Higher liquid flow rates enhance mass transfer but may reduce contact time in PTFE hollow fiber modules .

- Temperature : Optimal at 40–50°C; higher temperatures degrade piperazine but improve reaction kinetics .

- Concentration Ratios : 10–20 wt% K₂CO₃ with 2–5 wt% piperazine balances absorption capacity and viscosity .

- DOE Approaches : Use fractional factorial designs to optimize parameters, measuring CO₂ flux (mol/m²·s) and solvent stability via FTIR (tracking carbamate formation) .

Q. What in vitro assays are suitable for evaluating the compound's cytotoxic effects on cancer cells, and how should conflicting data be resolved?

Methodological Answer:

- MTT Assays : Screen for IC₅₀ values in liver (HepG2) or lung (A549) cancer cells, comparing to positive controls (e.g., cisplatin) .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and Western blot (caspase-3/9 activation) .

- Resolving Conflicts : Replicate under standardized conditions (e.g., serum-free media, 48h exposure). If cytotoxicity varies, assess metabolic stability (microsomal incubation) or efflux pump activity (ABC transporter inhibitors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar piperazine-imidazole derivatives?

Methodological Answer:

- Structural Reanalysis : Verify purity (HPLC) and stereochemistry (CD spectroscopy) to exclude batch variability .

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. primary hepatocytes), exposure times, and solvent controls (DMSO vs. saline) .

- Meta-Analysis : Use tools like RevMan to aggregate data, identifying outliers through funnel plots or subgroup analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。